molecular formula C18H29NO B4934856 (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

Cat. No. B4934856
M. Wt: 275.4 g/mol
InChI Key: IIQMIOKGYICGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as CX-516, is a chemical compound that belongs to the family of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are important for synaptic plasticity and memory formation. CX-516 is a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors without directly activating them.

Mechanism of Action

(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine enhances the activity of AMPA receptors by binding to a specific site on the receptor called the modulatory site. This binding increases the affinity of the receptor for glutamate, the primary neurotransmitter that activates AMPA receptors. The increased activity of AMPA receptors leads to enhanced synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have other biochemical and physiological effects. For example, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages as a research tool. It is a highly selective modulator of AMPA receptors, which allows for the precise manipulation of these receptors in experimental settings. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also has a relatively long half-life, which allows for sustained effects on synaptic plasticity and memory. However, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has some limitations as well. It is not water-soluble, which can make it difficult to administer in some experimental settings. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also has a relatively low potency compared to other ampakines, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine and other ampakines. One area of interest is the development of more potent and selective ampakines that can be used as cognitive enhancers or treatments for neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of ampakine use on synaptic plasticity and cognitive function. Finally, the development of new methods for administering ampakines, such as intranasal delivery, may improve their efficacy and reduce potential side effects.

Synthesis Methods

(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be synthesized through a multi-step process that involves the reaction of cyclohexylmethylamine with 4-methoxyphenylacetonitrile, followed by reduction and alkylation reactions. The synthesis of (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been described in several scientific publications, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been extensively studied for its potential use as a cognitive enhancer and treatment for various neurological and psychiatric disorders. In animal studies, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to improve memory formation and retrieval, increase attention and focus, and reduce anxiety and depression-like behaviors. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

N-(cyclohexylmethyl)-4-(4-methoxyphenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15(19-14-17-6-4-3-5-7-17)8-9-16-10-12-18(20-2)13-11-16/h10-13,15,17,19H,3-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQMIOKGYICGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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